molecular formula C16H16O2 B6357547 2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde CAS No. 1609289-76-0

2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde

Cat. No.: B6357547
CAS No.: 1609289-76-0
M. Wt: 240.30 g/mol
InChI Key: IBUGSLOZMMNBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . It is also known by its IUPAC name, 4-(benzyloxy)-2,3-dimethylbenzaldehyde . This compound is characterized by its aromatic structure, which includes a benzaldehyde group substituted with two methyl groups and a phenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde typically involves the reaction of 2,3-dimethylphenol with benzyl chloride in the presence of a base to form the intermediate 2,3-dimethyl-4-(phenylmethoxy)phenol. This intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenylmethoxy group can also interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde is unique due to the presence of both the dimethyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2,3-dimethyl-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-13(2)16(9-8-15(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUGSLOZMMNBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.